molecular formula C6H8N2OS B12966643 3-(Thiazol-5-yl)propanamide

3-(Thiazol-5-yl)propanamide

Cat. No.: B12966643
M. Wt: 156.21 g/mol
InChI Key: ZPLFTKYAIZVVKH-UHFFFAOYSA-N
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Description

3-(Thiazol-5-yl)propanamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The thiazole ring is aromatic and planar, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-5-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, green chemistry approaches, such as the use of silica-supported catalysts, have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Thiazol-5-yl)propanamide include:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propanamide group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug development .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C6H8N2OS/c7-6(9)2-1-5-3-8-4-10-5/h3-4H,1-2H2,(H2,7,9)

InChI Key

ZPLFTKYAIZVVKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCC(=O)N

Origin of Product

United States

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